molecular formula C15H17N3S B11186576 [3-(1H-1,3-Benzodiazol-2-yl)propyl](thiophen-3-ylmethyl)amine

[3-(1H-1,3-Benzodiazol-2-yl)propyl](thiophen-3-ylmethyl)amine

Cat. No.: B11186576
M. Wt: 271.4 g/mol
InChI Key: IWESTGAHFAXQTE-UHFFFAOYSA-N
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Description

3-(1H-1,3-Benzodiazol-2-yl)propylamine is a complex organic compound that features both a benzodiazole and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-Benzodiazol-2-yl)propylamine typically involves multi-step organic reactions. One common approach includes the formation of the benzodiazole ring followed by the introduction of the propyl chain and subsequent attachment of the thiophene moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, would ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-Benzodiazol-2-yl)propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole or thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzodiazole or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,3-Benzodiazol-2-yl)propylamine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological systems. Its structure may allow it to interact with specific enzymes or receptors, making it a valuable tool for biochemical studies.

Medicine

In medicine, 3-(1H-1,3-Benzodiazol-2-yl)propylamine has potential applications as a pharmaceutical intermediate. Its unique properties could be harnessed to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its heterocyclic structure makes it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-Benzodiazol-2-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and thiophene moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-1,3-Benzodiazol-2-yl)propylamine apart is the combination of benzodiazole and thiophene moieties within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(thiophen-3-ylmethyl)propan-1-amine

InChI

InChI=1S/C15H17N3S/c1-2-5-14-13(4-1)17-15(18-14)6-3-8-16-10-12-7-9-19-11-12/h1-2,4-5,7,9,11,16H,3,6,8,10H2,(H,17,18)

InChI Key

IWESTGAHFAXQTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNCC3=CSC=C3

Origin of Product

United States

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